molecular formula C11H16N2O2 B13260383 3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine

3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine

Cat. No.: B13260383
M. Wt: 208.26 g/mol
InChI Key: NDAXSNWXBNRDOC-GXSJLCMTSA-N
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Description

3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine is a chemical compound known for its unique structure and properties It consists of a pyridine ring substituted with a methoxypyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine typically involves the reaction of pyridine derivatives with methoxypyrrolidine under controlled conditions. One common method includes the use of Grignard reagents to facilitate the formation of the desired product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperature control to ensure optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce pyrrolidine derivatives.

Scientific Research Applications

3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine involves its interaction with specific molecular targets. It may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2S,4R)-4-hydroxypyrrolidin-2-yl]methoxy}pyridine
  • 3-{[(2S,4R)-4-ethoxypyrrolidin-2-yl]methoxy}pyridine
  • 3-{[(2S,4R)-4-methylpyrrolidin-2-yl]methoxy}pyridine

Uniqueness

3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine is unique due to its specific methoxy substitution, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3-[[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy]pyridine

InChI

InChI=1S/C11H16N2O2/c1-14-11-5-9(13-7-11)8-15-10-3-2-4-12-6-10/h2-4,6,9,11,13H,5,7-8H2,1H3/t9-,11+/m0/s1

InChI Key

NDAXSNWXBNRDOC-GXSJLCMTSA-N

Isomeric SMILES

CO[C@@H]1C[C@H](NC1)COC2=CN=CC=C2

Canonical SMILES

COC1CC(NC1)COC2=CN=CC=C2

Origin of Product

United States

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